

BENCH

Check Availability & Pricing

## Technical Support Center: AV-101 (4-Chlorokynurenine) Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Avn-101  |           |
| Cat. No.:            | B3183700 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical trial outcomes of AV-101 (4-Chlorokynurenine).

### **Frequently Asked Questions (FAQs)**

Q1: Why did AV-101 (4-Chlorokynurenine) fail in its Phase 2 clinical trials for Major Depressive Disorder (MDD)?

A1: AV-101 (4-Chlorokynurenine), developed by VistaGen Therapeutics, did not meet its primary efficacy endpoint in the Phase 2 ELEVATE study for Major Depressive Disorder (MDD). [1] The trial was designed to assess AV-101 as an adjunctive treatment for patients with an inadequate response to standard antidepressants (SSRIs or SNRIs). The primary reason for the trial's failure was the lack of differentiation from placebo on the Montgomery-Åsberg Depression Rating Scale (MADRS-10) total score.[1]

A leading hypothesis for this failure is that the orally administered AV-101 did not achieve sufficient concentrations of its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), in the brain to exert a therapeutic effect. Preclinical studies later showed that co-administration of AV-101 with probenecid, an anion transport inhibitor, could substantially increase the brain concentrations of both AV-101 and 7-Cl-KYNA.[2][3]

Q2: Was AV-101 (4-Chlorokynurenine) tested in other psychiatric indications?



A2: Yes, a Phase 2 trial of AV-101 for treatment-resistant depression (TRD) was sponsored by the U.S. National Institute of Mental Health (NIMH). This trial also failed to demonstrate a significant improvement in depressive symptoms compared to placebo.[4][5] It was a smaller study with a primary objective of evaluating the drug's safety in this patient population.[4]

Q3: What is the mechanism of action for AV-101 (4-Chlorokynurenine)?

A3: AV-101 (4-Chlorokynurenine) is a prodrug that is orally bioavailable and can cross the blood-brain barrier.[6][7] In the central nervous system, it is converted by kynurenine aminotransferase in astrocytes into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). [7][8] 7-Cl-KYNA is a potent and selective antagonist of the glycine co-agonist site on the NMDA receptor.[9] By blocking this site, 7-Cl-KYNA inhibits NMDA receptor function, which is a mechanism of interest for rapid-acting antidepressants.[9]

## Troubleshooting Guide: Interpreting AV-101 Phase 2 MDD Trial Data

This guide addresses specific issues and questions that may arise when analyzing the Phase 2 trial results for AV-101 in MDD.

## Issue 1: Lack of Efficacy Despite a Promising Mechanism of Action

Analysis: The failure of AV-101 in the ELEVATE trial, despite its targeted mechanism as an NMDA receptor antagonist, highlights a critical challenge in CNS drug development: achieving adequate target engagement in the brain. The leading hypothesis points to insufficient brain concentrations of the active metabolite, 7-Cl-KYNA.

#### Troubleshooting Steps:

Review Pharmacokinetic (PK) Data: Examine the plasma and cerebrospinal fluid (CSF)
concentrations of AV-101 and 7-Cl-KYNA from the clinical trials, if available. A study in
treatment-resistant depression found that CNS concentrations of 7-Cl-KYNA may have been
insufficient to produce the desired effect.[5]



- Consider the Blood-Brain Barrier (BBB) Transport: AV-101 crosses the BBB via the large neutral amino acid transporter 1.[7] However, the active metabolite, 7-Cl-KYNA, has poor BBB penetration.[8] Efflux transporters in the BBB may also actively remove 7-Cl-KYNA from the brain.[3]
- Evaluate Preclinical Evidence for Target Engagement: Preclinical studies suggested that coadministration with probenecid could increase brain concentrations of AV-101 by 7-fold and
  7-CI-KYNA by 35-fold, indicating that insufficient target engagement was a likely contributor
  to the clinical trial failure.[2][3]

# Issue 2: Discrepancy Between Preclinical and Clinical Efficacy

Analysis: Preclinical studies in animal models of depression showed that AV-101 had rapid, ketamine-like antidepressant effects.[8] However, these results did not translate to the human clinical trials.

#### **Troubleshooting Steps:**

- Assess Translatability of Animal Models: The predictive validity of animal models for depression is a known challenge. The specific models used and their relevance to the human condition of MDD should be critically evaluated.
- Compare Dosing and Exposure Levels: Compare the doses administered in preclinical studies (on a mg/kg basis) and the resulting exposure levels with those in the clinical trials. It is possible that the doses used in humans were not high enough to achieve the same level of target engagement seen in animal models. The ELEVATE trial used a dose of 1,440 mg per day.[1]
- Investigate Species Differences in Metabolism: Differences in the activity of kynurenine aminotransferase and other metabolic enzymes between rodents and humans could lead to different levels of 7-CI-KYNA production in the brain.

### **Quantitative Data Summary**

Table 1: Overview of Key Phase 2 Trials for AV-101 (4-Chlorokynurenine)



| Trial<br>Name/Identif<br>ier      | Indication                                      | Number of<br>Patients             | Primary<br>Endpoint                                                      | Outcome                                                                    | Dosage                                                             |
|-----------------------------------|-------------------------------------------------|-----------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------|
| ELEVATE<br>(NCT037752<br>10)      | Major<br>Depressive<br>Disorder<br>(Adjunctive) | Not specified in provided results | Change from<br>baseline in<br>MADRS-10<br>total score vs.<br>placebo     | Failed - Did<br>not<br>differentiate<br>from<br>placebo[1]                 | 1,440<br>mg/day[1]                                                 |
| NIMH-<br>sponsored<br>(15-M-0151) | Treatment-<br>Resistant<br>Depression           | 19[4]                             | Change from baseline in depression severity (primary focus on safety)[4] | Failed - No<br>significant<br>change from<br>baseline vs.<br>placebo[4][5] | 1080 mg/day<br>for 7 days,<br>then 1440<br>mg/day for 7<br>days[4] |

#### **Experimental Protocols and Methodologies**

**ELEVATE Study Protocol (Phase 2)** 

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study.[1]
- Patient Population: Adult patients with MDD who had an inadequate response to standard,
   FDA-approved oral antidepressant therapy (SSRIs or SNRIs).[10]
- Intervention: Patients received either AV-101 (1,440 mg/day) or placebo as an adjunctive treatment to their ongoing antidepressant medication.[1]
- Primary Efficacy Endpoint: The absolute change from baseline to the end of treatment in the Montgomery-Åsberg Depression Rating Scale (MADRS-10) score for AV-101 compared to placebo.
- Safety Assessments: Monitoring of adverse events, including psychotomimetic side effects.
   [1]



### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of AV-101 (4-Chlorokynurenine).





Click to download full resolution via product page

Caption: Simplified workflow of the ELEVATE Phase 2 clinical trial.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. VistaGen CNS drug fails in Phase II depression study [clinicaltrialsarena.com]
- 2. VistaGen Therapeutics Announces Positive Preclinical Data of AV-101 Combined with Probenecid Suggesting Substantially Increased Brain Concentration Effects | Vistagen Therapeutics, Inc [vistagen.com]
- 3. VistaGen Therapeutics Announces Positive Preclinical Data of AV-101 Combined with Probenecid Suggesting Substantially Increased Brain Concentration Effects - BioSpace [biospace.com]
- 4. VistaGen's Antidepressant Fails in Difficult-to-Treat Patients Trial BioSpace [biospace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Chlorokynurenine Wikipedia [en.wikipedia.org]
- 8. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VistaGen Therapeutics, Inc. Receives FDA And NIH Clearance To Initiate NIH-Funded Phase 2 Study Of Orally Active AV-101 In Major Depressive Disorder - BioSpace [biospace.com]
- 10. VistaGen Therapeutics Announces Last Patient Completes Dosing in the ELEVATE Phase 2 Clinical Study of AV-101 for Major Depressive Disorder [prnewswire.com]
- To cite this document: BenchChem. [Technical Support Center: AV-101 (4-Chlorokynurenine)
   Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3183700#why-did-av-101-4-chlorokynurenine-fail-in-phase-2-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com